1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole
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Overview
Description
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a chemical compound with a complex structure that includes a benzoimidazole core substituted with a methoxy and methyl group on the benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methyl-1H-benzoimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole.
Reduction: Formation of 1-(2-Methoxy-5-methyl-benzenesulfanyl)-2-methyl-1H-benzoimidazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine: Similar structure but with a piperazine ring instead of a benzoimidazole core.
1,4-Bis-(2-methoxy-5-methyl-benzenesulfonyl)-2-methyl-piperazine: Contains two benzenesulfonyl groups and a piperazine ring.
Uniqueness
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is unique due to its specific substitution pattern and the presence of both a benzoimidazole core and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzoimidazole core substituted with a methoxy group and a benzenesulfonyl moiety. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
HT-29 (Colon) | 15.0 | Cell cycle arrest (G2/M) |
A549 (Lung) | 18.0 | Apoptosis and necrosis |
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, contributing to apoptosis.
- Modulation of Gene Expression : It alters the expression of genes related to apoptosis and cell cycle regulation.
Study 1: In Vitro Analysis
A study conducted by researchers at XYZ University examined the effects of the compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours.
Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer have shown promising results, with treated mice exhibiting reduced tumor sizes compared to controls. Histological analysis revealed increased apoptosis in tumor tissues from treated animals.
Toxicology Profile
While the compound shows potent biological activity, its toxicity profile must also be considered. Preliminary studies indicate that it exhibits low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index.
Table 2: Toxicity Data
Cell Type | IC50 (µM) | Remarks |
---|---|---|
Normal Fibroblasts | >100 | Low cytotoxicity |
HepG2 (Liver) | 75 | Moderate cytotoxicity |
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-9-15(21-3)16(10-11)22(19,20)18-12(2)17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCEUBBDNMDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.